Biotin is renowned for its exceptionally strong binding affinity to proteins like streptavidin and avidin. However, this strong bond makes it challenging to dissociate biotin from its target protein under physiological conditions. Desthiobiotin offers a solution by forming a weaker yet specific interaction with these biotin-binding proteins []. This weaker bond allows for the controlled release of the labeled protein using either biotin or desthiobiotin itself.
Researchers can leverage this property to create desthiobiotin-conjugated probes for protein visualization and detection purposes. These probes function similarly to their biotinylated counterparts in applications like cell staining and antigen labeling []. The advantage lies in the ability to easily detach the probe from the target protein using a mild elution buffer containing biotin. This enables repeated probing with fluorescent streptavidin conjugates for enhanced signal amplification without the need for complex stripping procedures [].
Desthiobiotin plays a crucial role in affinity chromatography, a technique for purifying specific proteins from complex mixtures. Researchers often employ Strep-Tactin, a resin containing modified biotin-binding sites, for the purification of Strep-tag II and Twin-Strep-tag fusion proteins. Desthiobiotin acts as a competitive elution agent, displacing the fusion protein from the Strep-Tactin resin in a gentle and controlled manner []. This facilitates the isolation of the desired protein without harsh chemical treatments that might compromise its activity or structure.
Dethiobiotin is a biotin precursor, integral to the biosynthesis of biotin, a vital cofactor for various carboxylase enzymes. Its chemical formula is , and it features a ureido ring structure crucial for its biological activity. Dethiobiotin is synthesized from 7,8-diaminononanoate and carbon dioxide through a series of enzymatic reactions, primarily catalyzed by dethiobiotin synthase. This compound plays a significant role in microbial metabolism and is essential for the growth of certain bacteria and plants.
Dethiobiotin is formed through the enzymatic action of dethiobiotin synthase (EC 6.3.3.3), which catalyzes the following reaction:
This reaction involves two main steps:
The process requires magnesium ions as cofactors and ATP for energy, highlighting its role in energy-dependent biosynthetic pathways.
Dethiobiotin serves as a precursor in biotin biosynthesis and is essential for various biological functions. Biotin acts as a cofactor for several carboxylases involved in metabolic pathways such as gluconeogenesis and fatty acid synthesis. Dethiobiotin’s conversion to biotin involves complex radical reactions facilitated by iron-sulfur clusters, emphasizing its significance in cellular metabolism .
Dethiobiotin can be synthesized through biochemical methods involving microbial fermentation or chemical synthesis. The primary method involves:
Dethiobiotin has several applications:
Studies on dethiobiotin focus on its interactions with enzymes, particularly dethiobiotin synthase. Research has shown that:
Dethiobiotin shares structural similarities with several compounds involved in biotin metabolism. Here are some notable comparisons:
Compound | Structure Features | Unique Aspects |
---|---|---|
Biotin | Contains a thiophene ring and a valeric acid side chain | Essential cofactor for carboxylases |
7,8-Diaminononanoate | Precursor to dethiobiotin | Directly involved in dethiobiotin synthesis |
Desthiobiotin | Lacks the ureido ring | Intermediate compound prior to biotin formation |
5-Amino-6-oxopentanoate | Involved in similar biosynthetic pathways | Precursor to other important metabolites |
Dethiobiotin's uniqueness lies in its specific role as a direct precursor to biotin, emphasizing its importance in microbial growth and metabolism compared to other similar compounds that may serve different functions or pathways .
Dethiobiotin occupies a central position in the biotin biosynthetic pathway, representing the penultimate intermediate before the formation of biotin itself. Biotin, also known as vitamin H or vitamin B7, functions as an essential cofactor for biotin-dependent carboxylases, which are involved in crucial metabolic processes such as fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis.
The biotin biosynthetic pathway can be divided into two main stages:
Dethiobiotin is formed in the second stage of this pathway. The precursor to dethiobiotin is 7,8-diaminononanoate (also called 7,8-diaminopelargonic acid or DAPA), which undergoes ring closure to form the ureido ring of dethiobiotin. Subsequently, dethiobiotin is converted to biotin through the insertion of a sulfur atom between carbon atoms C6 and C9, creating the thiophane ring that completes the biotin structure.
This pathway is present in bacteria, archaea, fungi, and plants, but notably absent in humans and other mammals, which must obtain biotin from dietary sources or from symbiotic gut microbiota. This distinction makes the enzymes involved in biotin biosynthesis attractive targets for antimicrobial drug development.
Dethiobiotin synthetase (DTBS, EC 6.3.3.3) catalyzes the penultimate step in biotin biosynthesis: the formation of the ureido ring of dethiobiotin from 7,8-diaminononanoate (DAPA), CO₂, and ATP. This reaction is a rare example of a non-biotin-dependent carboxylation reaction in the biotin pathway.
The DTBS-catalyzed reaction proceeds through the following steps:
The overall reaction can be represented as:
CO₂ + (7R,8S)-diaminononanoate + ATP → dethiobiotin + ADP + phosphate + 3H⁺
This mechanism was initially proposed by Krell and Eisenberg in 1970 and has been conclusively established through kinetic crystallography studies. Experimental evidence for this mechanism includes the identification of the 8-aminocarbamate of (7R,8S)-7,8-diaminononanoate as an enzyme-bound intermediate.
DTBS is a homodimeric enzyme, with each subunit folded as a single globular α/β domain. The enzyme active site is located at the dimer interface, with the substrate binding to one monomer and ATP binding to the other. This arrangement facilitates the coordination of the reaction components.
The overall fold of DTBS closely resembles that of several other enzymes despite the absence of sequence similarity, including adenylosuccinate synthetase (purA), Ha-ras-p21 oncogene product, and nitrogenase iron protein. This structural similarity indicates that DTBS belongs to a diverse family of enzymes with divergent functions but conserved three-dimensional architecture.
Biotin synthase (BioB, EC 2.8.1.6) catalyzes the final step in biotin biosynthesis: the conversion of dethiobiotin to biotin through the insertion of a sulfur atom between carbon atoms C6 and C9, forming the thiophane ring. BioB is a member of the radical S-adenosylmethionine (radical SAM) enzyme family.
The crystal structure of BioB, determined to 3.4 Å resolution, reveals a homodimeric protein with each monomer containing a TIM barrel structure that houses:
These iron-sulfur clusters are essential for the catalytic activity of BioB and participate in the radical-based reaction mechanism.
BioB employs a radical-based mechanism for the insertion of sulfur into dethiobiotin, a process that enables the functionalization of unactivated carbon centers. The proposed mechanism involves:
This mechanism is unique in that it utilizes an inorganic sulfur source (the [2Fe-2S]²⁺ cluster) rather than a more typical biological sulfur donor such as cysteine. The use of radical chemistry allows for the functionalization of unactivated carbon atoms in dethiobiotin.
The BioB-catalyzed conversion of dethiobiotin to biotin requires several components:
Table 1: Reaction requirements and kinetic parameters for BioB from E. coli
Parameter | Value | Reference |
---|---|---|
Km for dethiobiotin | 10 ± 5 μM | |
kcat | 0.12 ± 0.03 min⁻¹ | |
Turnover number | ~3 per enzyme molecule | |
Role of SAM | Substrate (consumed) | |
Required cofactors | [4Fe-4S] and [2Fe-2S] clusters |
A notable characteristic of BioB is its limited turnover number (~3 per enzyme molecule), which is attributed to the destruction of the [2Fe-2S]²⁺ cluster during catalysis. This makes BioB a "suicide enzyme" that becomes inactive after a few catalytic cycles, necessitating continuous synthesis of new enzyme molecules to maintain biotin production.
A significant recent discovery in the field of biotin biosynthesis is the identification of an auxiliary protein, Rv1590 (renamed BsaP for "biotin synthase auxiliary protein"), that is required for the activity of biotin synthase (BioB) in Mycobacterium tuberculosis. This finding, reported in 2024, represents a novel aspect of biotin biosynthesis that appears to be specific to actinobacteria.
The rv1590 gene, previously of unknown function, was shown to be essential for M. tuberculosis to synthesize biotin. Chemical-genetic interaction experiments mapped the function of rv1590 to the conversion of dethiobiotin to biotin, the reaction catalyzed by BioB.
A crucial distinction between biotin synthases from different bacterial species is their dependency on auxiliary proteins:
This dependency was demonstrated both through genetic complementation studies and in vitro biochemical assays. When BsaP was added to BioB.tb in vitro under anaerobic conditions, it promoted the conversion of dethiobiotin to biotin, whereas no difference in biotin production was observed when BsaP was added to BioB.ec.
The kinetic parameters for BioB.tb in the presence of BsaP include a dissociation constant for dethiobiotin of approximately 7 μM and a maximal reaction rate of 0.0064 min⁻¹ at 25°C, which is comparable to the kinetic parameters observed for BioB.ec.
The requirement for BsaP in mycobacterial biotin synthases appears to be related to the [2Fe-2S] cluster that serves as the sulfur donor in the conversion of dethiobiotin to biotin. Spectroscopic analyses suggest that BsaP may form an oxygen-sensitive iron-sulfur cluster, which might facilitate the assembly or stability of the [2Fe-2S] cluster in BioB.tb.
Homologs of bsaP are found associated with bioB in many actinobacterial genomes, suggesting that this auxiliary protein-dependent mechanism is conserved within this bacterial phylum. This was confirmed experimentally for BioB from Mycobacterium smegmatis (BioB.sm), which also requires its cognate BsaP (Msmeg3195) for activity.
The dependency of mycobacterial biotin synthases on BsaP presents a potential target for antimicrobial drug development, particularly against M. tuberculosis. Since humans lack the biotin biosynthetic pathway and must obtain biotin from dietary sources, inhibitors targeting the BioB-BsaP interaction or the unique features of BsaP-dependent biotin synthases could offer selective antimicrobial activity.
The biotin biosynthetic pathway exhibits significant variations across different microbial species, particularly in the organization of biosynthetic genes, regulatory mechanisms, and specific enzymatic requirements.
In E. coli, the biotin synthetic genes bioBFCD and bioA are divergently transcribed under the control of the bioO operator, which facilitates negative regulation by the bifunctional biotin protein ligase, BirA. When biotin is in excess, it is converted by BirA to biotinoyl-5'-AMP, and the BirA-biotinoyl-5'-AMP complex dimerizes and binds to bioO to repress transcription of the operon genes.
In contrast, the bioWAFDBI operon is found in Bacillus subtilis, representing a different organization of biotin biosynthetic genes. Mycobacterium tuberculosis has its own distinct arrangement of biotin biosynthesis genes, with the additional requirement for the BsaP auxiliary protein as discussed previously.
The enzymes involved in dethiobiotin metabolism—DTBS and BioB—show notable variations across different organisms:
An intriguing aspect of dethiobiotin metabolism is observed in certain biotin auxotrophs, such as Lactobacillus plantarum and L. casei. Despite requiring biotin for growth under standard conditions, these organisms can synthesize biotin and grow in medium containing dethiobiotin but no biotin when provided with high levels of dethiobiotin.
This phenomenon suggests that these organisms possess the enzymatic machinery for the final step of biotin biosynthesis (conversion of dethiobiotin to biotin) but may lack enzymes for earlier steps in the pathway, or express these enzymes at insufficient levels under normal conditions.
Table 2: Comparative analysis of biotin biosynthesis genes and their organization across selected bacterial species
Table 3: Comparison of BioB systems with and without BsaP dependency
Characteristic | BsaP-Dependent BioB (M. tuberculosis) | BsaP-Independent BioB (E. coli) |
---|---|---|
Auxiliary protein requirement | BsaP (Rv1590) essential | None |
In vitro activity without auxiliary protein | None | Active |
Biotin production rate with dethiobiotin | 0.0064 min⁻¹ | 0.12 min⁻¹ |
Km for dethiobiotin | ~7 μM | 10 ± 5 μM |
Apparent function of auxiliary protein | Possibly related to [2Fe-2S] cluster assembly/stability | N/A |
Taxonomic distribution | Actinobacteria | Widely distributed |
References |
Dethiobiotin synthetase (DTBS), encoded by the bioD gene in Escherichia coli, catalyzes the ATP-dependent carboxylation of 7,8-diaminopelargonic acid (DAPA) to form dethiobiotin. The reaction proceeds via three mechanistically distinct steps [3] [4]. First, carbon dioxide is inserted between the N7 and N8 nitrogen atoms of DAPA, forming an N7-carbamate intermediate. This step is followed by activation of the carbamate through ATP hydrolysis, generating a carbamic-phosphoric mixed anhydride. Finally, intramolecular nucleophilic attack by the N8 amino group results in ureido ring closure, releasing inorganic phosphate and ADP [2] [3].
Magnesium ions (Mg²⁺) are indispensable cofactors, with two Mg²⁺ ions per active site coordinating the β- and γ-phosphates of ATP to stabilize the transition state [2] [4]. Structural studies reveal that Glu12, Thr11, and Asp54 in E. coli DTBS form critical interactions with these Mg²⁺ ions, ensuring proper orientation of the ATP molecule [2]. Additionally, lysine residues (Lys15 and Lys37) electrostatically stabilize the negatively charged intermediates during anhydride formation [2]. The requirement for divalent cations extends beyond Mg²⁺; Mn²⁺ and Co²⁺ can partially restore activity in Mg²⁺-depleted systems, albeit with reduced catalytic efficiency [4].
The carbamic-phosphoric mixed anhydride represents the central high-energy intermediate in DTBS catalysis. Kinetic crystallography studies demonstrate that ATP γ-phosphate transfer to the N7-carbamate of DAPA produces this species, which is transiently stabilized by a network of hydrogen bonds from Ser41, Thr16, and backbone amides in the active site [2] [3]. The anhydride’s electrophilic character facilitates nucleophilic attack by the N8 amino group, culminating in cyclization.
Isotopic labeling experiments using ¹⁸O-phosphate have confirmed that the inorganic phosphate released during the reaction originates exclusively from the γ-phosphate of ATP, underscoring the anhydride’s role as a phosphorylated intermediate [3]. Mutagenesis of residues involved in anhydride stabilization (e.g., Ser41Ala) reduces catalytic activity by >90%, highlighting the importance of precise electrostatic positioning [2].
Dethiobiotin synthase consistently forms homodimeric structures across all characterized organisms, with each subunit adopting a canonical seven-stranded parallel beta-sheet surrounded by alpha-helices in a classical alpha-beta domain fold. The high-resolution crystallographic analysis of Escherichia coli dethiobiotin synthase at 0.97 Angstroms resolution revealed extraordinary structural detail, with 4143 protein atoms including 1859 hydrogen atoms and 436 solvent sites refined to a final R-factor of 11.6%.
The quaternary structure demonstrates that the enzyme active site is strategically positioned at the dimer interface, with substrate binding occurring on one monomer while adenosine triphosphate binds to the adjacent monomer. This unique arrangement facilitates cooperative substrate binding and explains the observed substrate binding cooperativity reported in kinetic studies. The dimer interface is stabilized by two distinct regions: a highly conserved core formed between the phosphate-binding loop and Walker B region of one subunit and the 7,8-diaminopelargonic acid binding region of the other, and a variable sequence region with conserved structure formed between the alpha-3a helix of one subunit and alpha-6 helix of the other.
Comparative crystallographic analysis across different organisms reveals significant architectural variations despite functional conservation. Helicobacter pylori dethiobiotin synthase exhibits unique characteristics, lacking the complete C-terminal region containing one of the nucleotide-recognition motifs found in other bacterial orthologs. The crystal structures of Mycobacterium tuberculosis dethiobiotin synthase demonstrate substantial differences from Escherichia coli and Helicobacter pylori enzymes, particularly in active site organization and overall protein fold.
Organism | PDB ID | Resolution (Å) | R-factor (%) | Key Structural Features |
---|---|---|---|---|
Escherichia coli | 1DTS | 1.65 | N/A | Seven-stranded parallel β-sheet, classical P-loop motif |
Escherichia coli | 1BYI | 0.97 | 11.6 | Ultra-high resolution, 4143 protein atoms including H atoms |
Escherichia coli | 1BS1 | 1.8 | 17.2 | Complex with dethiobiotin, ADP, Pi, Mg2+ |
Helicobacter pylori | 2QMO | N/A | N/A | Monomer in asymmetric unit |
Mycobacterium tuberculosis | 3FGN | 1.85 | N/A | Significant differences from other organisms |
Biotin synthase contains two distinct iron-sulfur clusters that play complementary yet distinct roles in the catalytic mechanism. The [4Fe-4S]2+ cluster serves as the primary catalytic cofactor, coordinating directly with S-adenosylmethionine through an inner sphere mechanism and facilitating the reductive cleavage to generate 5′-deoxyadenosyl radicals. This cluster is bound to a conserved CxxxCxxC motif characteristic of the Radical SAM superfamily and is positioned approximately 5-7 Angstroms from the protein surface to facilitate electron transfer from flavodoxin.
The [2Fe-2S]2+ cluster functions as both a sulfur donor and electron acceptor during biotin formation, representing a unique dual role among iron-sulfur enzymes. Positioned within the core of the (αβ)8 barrel fold, this cluster is coordinated by three cysteine residues and an unusual arginine residue (Arg260), with the closest bridging sulfide located 4.7 Angstroms from the C9 position of dethiobiotin. Isotopic labeling studies demonstrate that sulfur from this cluster is incorporated into the biotin thiophane ring with 60-80% efficiency.
Dynamic cluster interconversions represent a fascinating aspect of biotin synthase biochemistry. Under reducing conditions, the [2Fe-2S]2+ clusters can undergo reductive dimerization to form a single [4Fe-4S]2+ cluster at the subunit interface, a process that is pH-dependent and occurs below pH 8.5. This interconversion is accompanied by the binding of additional iron and sulfide, suggesting a mechanism for cluster repair and enzyme reactivation.
Recent discoveries have identified a novel Type II biotin synthase in obligate anaerobic organisms that utilizes a [4Fe-5S] auxiliary cluster instead of the traditional [2Fe-2S] cluster. This cluster contains a ligated sulfide that is proposed to be used for biotin formation, highlighting the evolutionary adaptations in iron-sulfur cluster utilization between aerobic and anaerobic organisms.
Cluster Type | Function | Location | Coordination | Key Evidence |
---|---|---|---|---|
[4Fe-4S]2+ | SAM binding and reductive cleavage | Radical SAM domain, surface accessible | CxxxCxxC motif | Direct SAM coordination, EPR spectroscopy |
[2Fe-2S]2+ | Sulfur donor for biotin formation | Core of TIM barrel, near substrate | Three cysteines + arginine | Isotope labeling studies, destruction during turnover |
[2Fe-2S]1+ | Intermediate during sulfur transfer | Core of TIM barrel | Three cysteines + arginine | EPR spectroscopy, ESEEM studies |
[4Fe-5S] Type II | Novel auxiliary cluster | Auxiliary cluster site | Extended coordination sphere | Recent discovery in obligate anaerobes |
The phosphate-binding loop, commonly known as the P-loop or Walker A motif, represents one of the most conserved structural elements in dethiobiotin synthase, despite significant sequence variations across different organisms. The classical P-loop consensus sequence GxxxxGK(S/T) facilitates nucleotide binding through a compound LRLR nest comprising the main chain atoms that form a phosphate-sized concavity with NH groups pointing inward.
In dethiobiotin synthase, the P-loop exhibits remarkable functional plasticity, serving dual roles in both nucleotide and substrate binding. The seven-stranded parallel beta-sheet contains the classical mononucleotide-binding motif with a fingerprint peptide sequence, and comparison with GTP-binding proteins reveals significant structural similarity to H-ras-p21, suggesting evolutionary conservation of the nucleotide-binding fold. The lysine residue in the Walker A motif, together with main chain NH atoms, is crucial for nucleotide binding, while the associated magnesium ion coordination is essential for both substrate binding and catalytic activity.
Structural analysis reveals that the P-loop region demonstrates considerable flexibility, with this flexibility directly correlating with the entropy of activation for nucleotide dissociation. The P-loop anchor mechanism, involving hydrogen bonding or hydrophobic interactions between the P-loop and adjacent helical structures, modulates this flexibility and plays a crucial role in nucleotide binding kinetics.
Species-specific variations in P-loop structure contribute to nucleotide specificity differences. Helicobacter pylori dethiobiotin synthase contains a modified P-loop motif (N-L-K-G-N) similar to GTP-binding proteins, yet isothermal titration calorimetry studies demonstrate strong preference for adenosine triphosphate over guanosine triphosphate. This paradox highlights the complex structure-function relationships governing nucleotide specificity in this enzyme family.
Motif Type | Consensus Sequence | Function | Conservation |
---|---|---|---|
Walker A (P-loop) | GxxxxGK(S/T) | Nucleotide phosphate binding | Highly conserved across species |
Walker B | hhhhD (h = hydrophobic) | Mg2+ coordination | Less conserved downstream |
Classical P-loop | GxxxGxGKS/T | ATP/GTP binding | Structurally conserved despite sequence variation |
Modified P-loop | Variable in DTBS | Substrate and nucleotide binding | Functional conservation |
The discovery of the biotin synthase auxiliary protein BsaP represents a significant advancement in understanding actinobacterial biotin synthesis. Unlike the biotin synthase from Escherichia coli, which functions independently, Mycobacterium tuberculosis and Mycobacterium smegmatis biotin synthases absolutely require BsaP for catalytic activity. This auxiliary protein is encoded by rv1590 in Mycobacterium tuberculosis and is located immediately downstream of the bioB gene in most actinobacterial genomes.
Biochemical studies demonstrate that BsaP functions in conjunction with the [2Fe-2S] cluster of biotin synthase, with maximal activity observed only when both biotin synthase and BsaP are reconstituted together with iron and sulfide. The protein can form complexes with biotin synthase that are capable of multiple turnovers, in contrast to the single turnover limitation observed with Escherichia coli biotin synthase. Homology searches have identified hundreds of BsaP homologs across various actinobacterial genomes, with the encoding genes consistently associated with bioB, suggesting a widespread evolutionary adaptation within this bacterial phylum.
The structural basis for BsaP function appears to be related to the unique architecture of the [2Fe-2S] cluster in actinobacterial biotin synthases. Comparative analysis suggests that BsaP-associated biotin synthases differ from BsaP-independent enzymes in their [2Fe-2S] cluster coordination environment, potentially explaining the auxiliary protein requirement. The presence of BsaP enhances the efficiency of biotin synthesis under iron-limiting conditions, which is particularly relevant for pathogenic actinobacteria that must synthesize biotin in the nutrient-poor environment of the host.
Organism Group | BsaP Requirement | Gene Association | Functional Role |
---|---|---|---|
Mycobacterium tuberculosis | Required | rv1590, downstream of bioB | Essential for BioB activity |
Mycobacterium smegmatis | Required | Associated with bioB | Essential for BioB activity |
Actinobacteria (general) | Required (hundreds of homologs) | Located downstream of bioB | Auxiliary protein for biotin synthesis |
Other bacteria | Not required | N/A | N/A |
Escherichia coli | Not required | N/A | BioB functions independently |
The evolutionary conservation of dethiobiotin synthase active site residues reveals a complex pattern of functional constraint balanced against structural flexibility. Despite the absence of significant sequence similarity to other protein families, dethiobiotin synthase displays remarkable conservation of key catalytic residues across bacterial, fungal, and plant lineages. The active site architecture demonstrates greater than 80% conservation in residues directly involved in catalysis, including those responsible for metal coordination, substrate binding, and nucleotide recognition.
The evolutionary relationship between dethiobiotin synthase and other P-loop containing enzymes provides insights into the ancient origins of nucleotide-binding proteins. Structural comparisons reveal that dethiobiotin synthase shares significant three-dimensional similarity with adenylosuccinate synthetase, H-ras-p21, and nitrogenase iron protein, despite the absence of sequence homology, indicating convergent evolution toward a common catalytic architecture.
Analysis of sequence-structure correlations across different organisms reveals that while the overall fold is highly conserved, specific regions show significant variation that correlates with functional differences. The C-terminal region of dethiobiotin synthase proteins, which contains nucleotide-recognition motifs, varies considerably among species, with Helicobacter pylori representing an extreme example by lacking one of the two canonical nucleotide-binding motifs entirely.
The conservation pattern extends to the iron-sulfur cluster binding residues, where cysteine positions are absolutely conserved across all characterized enzymes, while the unusual arginine ligand (Arg260) shows high conservation specifically in organisms utilizing the [2Fe-2S] cluster for sulfur donation. This conservation pattern strongly supports the functional importance of the arginine residue in the catalytic mechanism and explains the species-specific differences in auxiliary protein requirements.
Feature | Conservation Level | Sequence Identity | Functional Significance |
---|---|---|---|
Active site residues | Highly conserved | >80% in key residues | Essential for catalysis |
P-loop motif | Structurally conserved | Variable sequence, conserved structure | ATP binding and hydrolysis |
Iron-sulfur cluster binding | Functionally conserved | Cysteine positions conserved | Electron transfer and sulfur donation |
Substrate binding site | Conserved with variations | Moderate conservation | Substrate recognition |
Auxiliary protein requirement | Actinobacteria-specific | Specific to actinobacterial lineage | Enhanced biotin synthesis efficiency |